molecular formula C18H21ClN6O2 B2578290 7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 876708-36-0

7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2578290
CAS RN: 876708-36-0
M. Wt: 388.86
InChI Key: VCZCGCWFKIXRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds were successfully synthesized in three steps with high yields . Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC 50 values ranging from 29 to 59 µM .


Synthesis Analysis

The synthesis involved a solution of 4-chloro- 7H -Pyrrolo [2,3- d ]pyrimidine and of ethyl-4-aminobenzoate in 100 mL of absolute ethanol heated under reflux for 7 h .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of halogen atoms (such as fluorine, chlorine, bromine, or iodine) in their chemical structure .


Chemical Reactions Analysis

The progress of the reaction was monitored using thin-layer chromatography (TLC) .


Physical And Chemical Properties Analysis

Halogen atoms are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .

Scientific Research Applications

Psychotropic Potential

Research indicates that derivatives of purine-2,6-dione, including those with structural similarities to the specified compound, demonstrate significant affinity and functional activity at various serotonin receptors. These activities suggest potential for treating neuropsychiatric disorders. For example, compounds with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand profiles have shown antidepressant-like effects and anxiolytic-like activities in animal models, underscoring their relevance for psychotropic drug development (Chłoń-Rzepa et al., 2013). Such findings provide a foundation for further research into the therapeutic potential of these compounds in mood and anxiety disorders.

Analgesic and Anti-inflammatory Properties

Further research explores the analgesic and anti-inflammatory properties of purine-2,6-dione derivatives. Compounds structurally related to the target molecule have demonstrated significant pain relief and anti-inflammatory effects in vivo, offering insights into novel analgesic agents. These effects were observed to be stronger than those of reference drugs, such as acetylic acid, in certain studies, highlighting the potential for new pain management therapies (Zygmunt et al., 2015).

Safety and Hazards

The safety and hazards of these compounds are not mentioned in the source .

Future Directions

These findings highlight the potential of these compounds as promising candidates for further development as multi-targeted kinase inhibitors with enhanced potency .

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-5-3-4-6-13(12)19/h3-6H,7-11H2,1-2H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZCGCWFKIXRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.